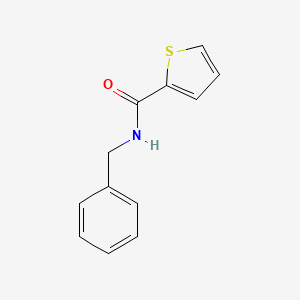![molecular formula C14H12N2O B5319432 2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole, commonly known as MBZ, is a benzimidazole derivative that has attracted significant attention due to its potential applications in scientific research. MBZ has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of MBZ is complex and not fully understood. However, it has been proposed that MBZ exerts its biological effects by interacting with specific proteins or enzymes in cells. For example, MBZ has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, the death of the cancer cells.
Biochemical and Physiological Effects:
MBZ has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. MBZ has also been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and ultimately, cell death. In addition, MBZ has been reported to modulate the expression of various genes involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
MBZ has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. MBZ is also relatively stable and can be easily synthesized in the laboratory. However, MBZ also has some limitations. It is highly insoluble in water, which can limit its bioavailability in vivo. Additionally, MBZ can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
Zukünftige Richtungen
MBZ has great potential for future research applications. Some possible future directions include:
1. Development of MBZ analogs with improved solubility and bioavailability.
2. Investigation of the mechanism of action of MBZ in more detail to identify new targets for therapeutic intervention.
3. Evaluation of the anti-tumor activity of MBZ in vivo using animal models.
4. Exploration of the potential use of MBZ as a diagnostic tool for cancer detection.
Conclusion:
In conclusion, MBZ is a promising research tool that has shown potential for various scientific research applications. It has unique chemical properties that make it a promising candidate for drug development and other research applications. However, further research is needed to fully understand the mechanism of action of MBZ and its potential applications in various fields.
Synthesemethoden
MBZ can be synthesized by the reaction of 2-aminobenzimidazole and 5-methyl-2-furaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield and purity of MBZ can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
MBZ has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral activities. MBZ has also been shown to modulate the immune system and inhibit the growth of cancer cells. Additionally, MBZ has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-6-7-11(17-10)8-9-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOHRWTUCYSIX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)

![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)

![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid](/img/structure/B5319434.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)